![molecular formula C8H12N2O3 B1532325 N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide CAS No. 1223452-45-6](/img/structure/B1532325.png)
N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of “N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide” involves a solution of 580 mg (3.15 mmol) of the compound in 20 mL of THF cooled to 0° C. A solution of 1.57 mL (4.72 mmol) of 3 M methylmagnesium bromide in ether is added. After stirring for 4 hours at room temperature, the reaction medium is taken up in 10 mL of 1 N HCl and stirred for a further 1 hour at room temperature. The mixture is then basified with K2CO3 and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and evaporated to dryness to give 420 mg of 1- (3,5-dimethylisoxazol-4-yl)ethanone.Molecular Structure Analysis
The molecular structure of “N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide” can be represented by the SMILES notation:CON(C(=O)C=1C(=NOC1C)C)C
. Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Scientific Research Applications
Synthesis of N-Methoxycarbazole Derivatives
N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide: is utilized in the synthesis of N-methoxycarbazole derivatives . These derivatives are significant due to their potential applications in pharmaceuticals and materials science. The compound serves as a precursor in palladium-catalyzed reactions, facilitating the formation of carbazole structures with various substituents .
Antimicrobial Dimeric Carbazole Alkaloid Synthesis
The compound has been employed in the total synthesis of 3,3′-[oxybis(methylene)]bis(9-methoxy-9H-carbazole) , an antimicrobial dimeric carbazole alkaloid. This synthesis is noteworthy for its contribution to the study of natural products with antimicrobial properties .
Weinreb Amide Synthesis
As a variant of Weinreb amides, N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide plays a role in the Weinreb synthesis, which is a valuable method in organic chemistry for the preparation of ketones and aldehydes from amides .
Organic Synthesis Intermediate
This compound is a versatile intermediate in organic synthesis. It can be used for the preparation of various organic molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Custom Synthesis Services
Due to its unique structure, the compound is offered by chemical suppliers as a custom synthesis service. This service is crucial for researchers who require specific derivatives not readily available in the market .
Bulk Manufacturing and Sourcing
N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide: is also important in bulk manufacturing and sourcing. Its availability in bulk quantities enables large-scale experiments and production of derivatives for various industrial applications .
properties
IUPAC Name |
N-methoxy-N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(6(2)13-9-5)8(11)10(3)12-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAZFGYSUJHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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